molecular formula C11H8F6N2O B2667977 N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide CAS No. 1092344-10-9

N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide

Cat. No.: B2667977
CAS No.: 1092344-10-9
M. Wt: 298.188
InChI Key: HHRWGRZSBKAWCN-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide: is a chemical compound with the molecular formula C11H8F6N2O It is known for its unique structure, which includes a cyclopropyl group and two trifluoromethyl groups attached to an isonicotinamide core

Properties

IUPAC Name

N-cyclopropyl-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N2O/c12-10(13,14)7-3-5(9(20)18-6-1-2-6)4-8(19-7)11(15,16)17/h3-4,6H,1-2H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRWGRZSBKAWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide typically involves the reaction of 2,6-bis(trifluoromethyl)isonicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    N-cyclopropyl-2,6-dimethylisonicotinamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    N-cyclopropyl-2,6-dichloroisonicotinamide: Contains dichloro groups instead of trifluoromethyl groups.

    N-cyclopropyl-2,6-difluoroisonicotinamide: Features difluoro groups instead of trifluoromethyl groups.

Uniqueness: N-cyclopropyl-2,6-bis(trifluoromethyl)isonicotinamide is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

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